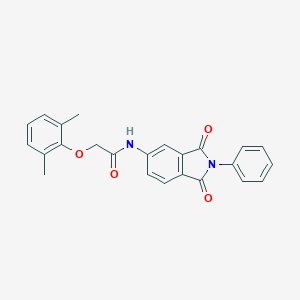
2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of 2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide is not fully understood. However, it is believed to exert its anti-inflammatory and anti-tumor effects through the inhibition of certain enzymes and signaling pathways. It has also been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide can modulate various biochemical and physiological processes. It has been shown to reduce oxidative stress, inhibit the release of pro-inflammatory cytokines, and decrease the expression of certain genes involved in cancer progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide in lab experiments is its versatility. It can be used in various assays to study its effects on different biological processes. However, one of the limitations is its limited solubility in water, which can make it challenging to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide. One area of interest is its potential use as a drug delivery system. Researchers are also exploring its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is ongoing research into the compound's anti-tumor and anti-microbial properties.
Conclusion:
2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide is a versatile chemical compound that has shown potential in various scientific research applications. Its anti-inflammatory, anti-tumor, and anti-microbial properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide involves the reaction between 2,6-dimethylphenol and N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide in the presence of a suitable catalyst. The reaction yields the desired product in good yield and purity.
Aplicaciones Científicas De Investigación
The potential applications of 2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide in scientific research are vast. The compound has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases and as a drug delivery system.
Propiedades
Nombre del producto |
2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)acetamide |
|---|---|
Fórmula molecular |
C24H20N2O4 |
Peso molecular |
400.4 g/mol |
Nombre IUPAC |
2-(2,6-dimethylphenoxy)-N-(1,3-dioxo-2-phenylisoindol-5-yl)acetamide |
InChI |
InChI=1S/C24H20N2O4/c1-15-7-6-8-16(2)22(15)30-14-21(27)25-17-11-12-19-20(13-17)24(29)26(23(19)28)18-9-4-3-5-10-18/h3-13H,14H2,1-2H3,(H,25,27) |
Clave InChI |
LABRVEKUJKQPCS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
SMILES canónico |
CC1=C(C(=CC=C1)C)OCC(=O)NC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,5-dichloro-4-ethoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B303043.png)
![N-[1,1'-biphenyl]-2-yl-3,5-dichloro-4-ethoxybenzamide](/img/structure/B303044.png)


![N-isobutyl-4-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B303048.png)
![2-phenyl-N-{7-[(phenylacetyl)amino]-9H-fluoren-2-yl}acetamide](/img/structure/B303050.png)
![2-(phenylsulfanyl)-N-(7-{[(phenylsulfanyl)acetyl]amino}-9H-fluoren-2-yl)acetamide](/img/structure/B303051.png)
![2-({[1,3-dioxo-2-(3-pyridinylmethyl)-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)-4,5-dimethoxybenzoic acid](/img/structure/B303054.png)
![2-(4-tert-butylphenoxy)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide](/img/structure/B303056.png)
![2-phenoxy-N-{3-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B303057.png)


![N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]-2-(phenylsulfanyl)acetamide](/img/structure/B303063.png)
![N-(2-hydroxy-4-{3-hydroxy-4-[(2-propylpentanoyl)amino]benzyl}phenyl)-2-propylpentanamide](/img/structure/B303065.png)